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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 50% inhibitory concentration (IC50) values
for FNDR-20123, a novel histone deacetylase (HDAC) inhibitor with potent anti-malarial activity.
The data herein is compiled from publicly available studies to facilitate independent
assessment and comparison with alternative compounds. It is important to note that the
majority of the cited IC50 values for FNDR-20123 originate from the primary discovery study
published in 2020, highlighting a need for further independent verification in the scientific
community.

Quantitative Data Summary: FNDR-20123 Efficacy

FNDR-20123 has been evaluated against multiple targets, including pan- and isoform-specific
histone deacetylases (HDACSs) and various life stages of the malaria parasite, Plasmodium
falciparum. The reported IC50 values demonstrate its potency and mechanism of action.

Table 1: IC50 Values of FNDR-20123 Against Various Biological Targets
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Target IC50 (nM) Source
Plasmodium HDAC
_ 31 [11(2]L3]
(Enzymatic Assay)
Human HDAC (Pan,
_ 3 [11[2][3]
Enzymatic Assay)
P. falciparum (Asexual Blood-
41 - 42 [1112][4115]
Stage)
P. falciparum (Male
190 [1][2][3]
Gametocytes)
Human HDAC1 25 [2][6][7]
Human HDAC?2 29 [21[61[7]
Human HDAC3 2 [21[61[7]
Human HDAC6 11 [2][6][7]

| Human HDACS | 282 |[2][6][7] |

Comparative Efficacy Against Plasmodium falciparum

To contextualize the anti-malarial potency of FNDR-20123, its in vitro efficacy against asexual

blood-stage P. falciparum is compared with other known HDAC inhibitors and standard-of-care

anti-malarial drugs. IC50 values can vary based on parasite strain (e.g., drug-sensitive vs.

multi-drug resistant) and specific assay conditions.

Table 2: Comparative In Vitro Efficacy Against Asexual-Stage P. falciparum
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Mechanism of .
Compound . IC50 (nM) Notes / Strain
Action

Sensitive & MDR

FNDR-20123 HDAC Inhibitor 42 .
Strains[4][5]
) . 3D7 (sensitive) & Dd2
Vorinostat (SAHA) HDAC Inhibitor ~100 - 200 )
(resistant)[8]
Panobinostat HDAC Inhibitor ~20 -[3]
Trichostatin A (TSA) HDAC Inhibitor ~164 D6 (sensitive)[9]
Cytochrome bcl Sensitive & Resistant
Atovaquone . ~0.9
Complex Inhibitor Isolates[1]

| Pyrimethamine | Dihydrofolate Reductase Inhibitor | ~15 (Susceptible) / >2,000 (Resistant) |
African Isolates|[2] |

Experimental Protocols

The determination of IC50 values is critical for evaluating compound potency. Below are
generalized protocols for the key assays used to derive the data presented.

Enzymatic HDAC Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of

isolated histone deacetylases.

e Enzyme Source: Recombinant purified Plasmodium or human HDAC isoforms, or nuclear

extracts from cell lines (e.g., HelLa).

e Substrate: A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). When
deacetylated by an active HDAC enzyme, the substrate can be cleaved by a developer
enzyme (trypsin), releasing a fluorescent molecule (AMC).

e Procedure:
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o The test compound (e.g., FNDR-20123) is serially diluted to create a range of
concentrations.

o The HDAC enzyme source is pre-incubated with each concentration of the test compound
in a 96- or 384-well microplate.

o The fluorogenic substrate is added to initiate the enzymatic reaction.
o The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

o Adeveloper solution containing trypsin is added to stop the HDAC reaction and cleave the
deacetylated substrate.

o The fluorescence intensity is measured using a plate reader (e.g., excitation at 360 nm,
emission at 460 nm).

o Data Analysis: The fluorescence signal is proportional to HDAC activity. The percentage of
inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is
determined by fitting the concentration-response data to a sigmoidal curve using non-linear
regression.

P. falciparum Asexual Blood-Stage Growth Inhibition
Assay

This cell-based assay measures the effect of a compound on the proliferation of the malaria
parasite within human red blood cells.

» Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in
continuous culture in human O+ erythrocytes at a defined hematocrit (e.g., 2-5%) in RPMI
1640 medium supplemented with human serum or Albumax.

e Procedure:
o The test compound is serially diluted in culture medium across a 96-well microplate.

o A synchronized parasite culture (typically at the ring stage) is diluted to a starting
parasitemia of ~0.5-1% and added to the wells containing the test compound.
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o The plate is incubated for 48-72 hours under standard culture conditions (e.g., 37°C, 5%
COz2, 5% 0O2).

o Parasite growth is quantified. A common method is the SYBR Green I-based fluorescence
assay:

» Cells are lysed to release parasites.
» SYBR Green | dye, which intercalates with DNA, is added.

» Fluorescence is measured on a plate reader, which correlates with the amount of
parasite DNA (i.e., parasite growth).

» Data Analysis: The percentage of growth inhibition is calculated relative to untreated control
wells. The IC50 value is the concentration of the compound that reduces parasite growth by
50% and is calculated using a non-linear regression dose-response model.

Visualizations
HDAC Inhibition Pathway

The diagram below illustrates the mechanism of action for an HDAC inhibitor like FNDR-20123.
By blocking HDAC enzymes, the inhibitor prevents the removal of acetyl groups from histones,
leading to a more open chromatin structure (euchromatin) and altered gene expression, which
is detrimental to parasite survival.
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Caption: Mechanism of HDAC inhibition by FNDR-20123, leading to altered chromatin state.

General Workflow for IC50 Determination

This flowchart outlines the key steps involved in a typical in vitro experiment to determine the
IC50 value of a test compound.
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Caption: Standard experimental workflow for determining IC50 values in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b11936684?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7485692/
https://pubmed.ncbi.nlm.nih.gov/7485692/
https://pubmed.ncbi.nlm.nih.gov/8116812/
https://pubmed.ncbi.nlm.nih.gov/8116812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4506969/
https://pubmed.ncbi.nlm.nih.gov/33046062/
https://pubmed.ncbi.nlm.nih.gov/33046062/
https://www.researchgate.net/figure/In-vitro-IC50-of-pyrimethamine-and-sulfadoxine-in-relation-to-individual-dhfr-dhps_fig3_351491421
https://www.researchgate.net/figure/Atovaquone-median-IC50-in-nM-indicated-above-each-box-plot-The-number-of-isolates_fig1_270910124
https://pubmed.ncbi.nlm.nih.gov/18226262/
https://pubmed.ncbi.nlm.nih.gov/18226262/
https://pubmed.ncbi.nlm.nih.gov/18226262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3393387/
https://www.medchemexpress.com/Trichostatin-A.html
https://www.benchchem.com/product/b11936684#independent-verification-of-fndr-20123-ic50-values
https://www.benchchem.com/product/b11936684#independent-verification-of-fndr-20123-ic50-values
https://www.benchchem.com/product/b11936684#independent-verification-of-fndr-20123-ic50-values
https://www.benchchem.com/product/b11936684#independent-verification-of-fndr-20123-ic50-values
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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